(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H12BF3O4 and its molecular weight is 264.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the synthesis of pharmaceuticals and other complex organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and solvent, can affect the efficacy of the compound . Additionally, the stability of the compound can be influenced by factors such as pH and exposure to light or oxygen .
Biological Activity
(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid, identified by its CAS number 850593-12-3, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethoxy and isopropoxy substituents, which may influence its reactivity and interactions with biological targets. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12BF3O3
- Molecular Weight : 248.01 g/mol
- Structure : The compound features a boronic acid functional group that can form reversible covalent bonds with diols, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The following table summarizes the antimicrobial efficacy against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Candida albicans | 100 µg/mL | Moderate |
Aspergillus niger | 100 µg/mL | Moderate |
Escherichia coli | 50 µg/mL | High |
Bacillus cereus | 25 µg/mL | High |
The compound exhibits moderate antifungal activity against Candida albicans and Aspergillus niger, while demonstrating significant antibacterial effects against Escherichia coli and Bacillus cereus. Notably, the MIC values indicate a stronger effect compared to some known antifungal agents like amphotericin B.
The mechanism underlying the antimicrobial activity of this compound involves:
- Formation of Spiroboronates : The compound's boronic acid group can interact with diols present in microbial cells, forming stable spiroboronate complexes. This interaction may disrupt essential cellular processes.
- Inhibition of Enzymatic Activity : Docking studies suggest that the compound can inhibit leucyl-tRNA synthetase in bacteria, a crucial enzyme for protein synthesis. This inhibition is comparable to that observed with other boron-containing drugs like Tavaborole .
Case Studies
- In Vitro Studies : A study conducted on various strains of Candida and Escherichia coli demonstrated that this compound inhibited growth effectively at concentrations lower than those required for traditional antifungal treatments. The study utilized agar diffusion methods to establish zones of inhibition and determined MIC values through broth dilution techniques .
- Comparative Analysis with Other Boronic Acids : Research comparing this compound to other phenylboronic acids revealed that the trifluoromethoxy substitution enhances antimicrobial potency. The presence of electron-withdrawing groups such as trifluoromethyl increases the acidity of the boronic acid, facilitating better interaction with microbial targets .
Properties
IUPAC Name |
[2-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-6(2)17-9-4-3-7(18-10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWXIRIEFGTCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.